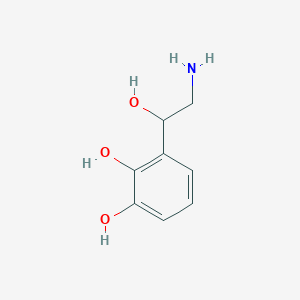

3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol

Description

3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol (IUPAC name) is a catechol derivative with a 2-amino-1-hydroxyethyl substituent at the third position of the benzene ring. This compound is chemically related to norepinephrine (noradrenaline), a key neurotransmitter and hormone. Notably, the stereochemistry of the hydroxyl and amino groups significantly influences its biological activity. The racemic form of this compound, often referred to as (±)-norepinephrine, is used in pharmaceutical applications due to its adrenergic receptor activity, which mediates vasoconstriction and increased heart rate .

Properties

IUPAC Name |

3-(2-amino-1-hydroxyethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,7,10-12H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAAQLEYZJPJQEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588012 | |

| Record name | 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73660-93-2 | |

| Record name | 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol typically involves the hydroxylation of dopamine. This process can be achieved through various methods, including enzymatic and chemical synthesis. One common method involves the use of tyrosine hydroxylase, an enzyme that catalyzes the conversion of L-tyrosine to L-DOPA, which is then decarboxylated to form dopamine. Dopamine is subsequently hydroxylated to produce norepinephrine .

Industrial Production Methods

Industrial production of 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol often involves biotechnological processes using genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes for the biosynthesis of norepinephrine from precursor molecules .

Chemical Reactions Analysis

Iron(III)-Mediated Oxidation

In anaerobic acidic conditions, 3-(2-amino-1-hydroxyethyl)benzene-1,2-diol reacts with Fe(III) (as Fe(OH)²⁺) to form Fe(II) and a semiquinone intermediate. This semiquinone is further oxidized by Fe(III) to noradrenoquinone, which undergoes intramolecular Michael addition to yield leuconoradrenochrome (indoline-3,5,6-triol). At high pH, leuconoradrenochrome reacts with Fe(III) to form noradrenochrome (3,5-dihydro-3,6-dihydroxy-2H-indol-5-one) .

Key Parameters:

-

Rate Constants:

-

pH Dependence: Chloride ions accelerate complex formation at lower pH due to FeCl²⁺ reactivity (log ) .

Complexation with Transition Metals

The compound forms 1:1 stoichiometric complexes with transition metals, critical for pharmaceutical and analytical applications. Stability constants () were determined via spectrophotometry :

| Metal Ion | Stability Constant () |

|---|---|

| Ag(I) | 4.34 |

| Pd(II) | 5.75 |

| Cd(II) | 3.82 |

Mechanistic Insights:

-

Complexation involves coordination through the amino and hydroxyl groups.

-

Higher stability for Pd(II) suggests stronger ligand-field effects compared to Ag(I) and Cd(II) .

Substitution Reactions

The amino group participates in nucleophilic substitution reactions, enabling derivatization:

-

Alkylation/Acylation: Reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives.

-

Halogenation: Treatment with halogenating agents (e.g., SOCl₂) replaces the hydroxyl group with halogens.

Example Reaction:

Cyclization and Rearrangement

Under oxidative or thermal conditions, the compound undergoes cyclization:

-

Adrenochrome Formation: Oxidation with KMnO₄ or H₂O₂ yields adrenochrome (a quinone derivative) .

-

Leuconoradrenochrome Pathway: Intramolecular cyclization forms indoline derivatives, pivotal in neurotransmitter degradation studies .

pH-Dependent Reactivity

-

Acidic Conditions: Protonation of the amino group enhances electrophilic substitution at the aromatic ring.

-

Basic Conditions: Deprotonation of hydroxyl groups facilitates metal coordination and redox activity .

Comparative Reaction Pathways

Scientific Research Applications

3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its role in neurotransmission and its effects on the nervous system.

Medicine: Used in the treatment of conditions such as hypotension and cardiac arrest due to its vasoconstrictive properties.

Mechanism of Action

The mechanism of action of 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol involves its interaction with adrenergic receptors. It binds to alpha and beta-adrenergic receptors, leading to the activation of various signaling pathways. This results in increased intracellular calcium levels, which in turn triggers various physiological responses such as increased heart rate and vasoconstriction .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues of Benzene-1,2-diol Derivatives

The benzene-1,2-diol (catechol) scaffold is a common structural motif in bioactive and synthetic compounds. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Catechol Derivatives

Biological Activity

3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol, commonly known as norepinephrine impurity or noradrenaline impurity, is a compound with significant biological activity. Its molecular formula is and it has a molecular weight of 169.18 g/mol. This compound is structurally related to norepinephrine, a key neurotransmitter involved in the body's fight-or-flight response. This article explores the biological activity of 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacodynamics

3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol acts primarily on adrenergic receptors. It exhibits activity at both alpha-1 and alpha-2 adrenergic receptors, leading to various physiological effects such as vasoconstriction and increased blood pressure. These effects are crucial in the context of its role as a norepinephrine impurity, where it may influence the pharmacological profile of formulations containing norepinephrine .

Key Effects:

- Vasoconstriction: Enhances blood pressure by constricting blood vessels.

- Increased Heart Rate: Stimulates cardiac output through beta-adrenergic receptor activation.

- Metabolic Effects: Influences glucose metabolism and lipolysis.

The mechanism by which 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol exerts its effects involves binding to adrenergic receptors. Upon binding, it activates intracellular signaling pathways that lead to physiological responses such as increased vascular tone and enhanced cardiac contractility. The compound's structural similarity to norepinephrine allows it to mimic some of the neurotransmitter's actions, albeit with varying potency .

Stability and Interaction Studies

Research has been conducted to understand the stability constants of complexes formed between 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol and various transition metals. A study determined stability constants for complexes with silver (Ag), palladium (Pd), and cadmium (Cd), indicating a stoichiometry of 1:1 for these interactions. The stability constants were found to be:

- Ag Complex: 4.34

- Pd Complex: 5.75

- Cd Complex: 3.82

These findings suggest potential applications in drug formulation and metal ion interactions in biological systems .

Case Studies

-

Cardiovascular Implications:

A study highlighted the role of norepinephrine impurities in cardiovascular responses during stress conditions. The presence of 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol was associated with heightened vasoconstrictive responses in animal models, emphasizing its relevance in understanding drug formulations used in critical care settings . -

Pharmacological Profiles:

Research has shown that impurities like 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol can alter the pharmacodynamics of norepinephrine preparations. This has implications for dosing strategies and therapeutic outcomes in patients receiving norepinephrine for shock management .

Comparative Analysis

| Compound | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol | C8H11NO3 | 169.18 g/mol | Adrenergic receptor agonist; vasoconstriction |

| Norepinephrine | C8H11NO3 | 169.18 g/mol | Adrenergic receptor agonist; major neurotransmitter |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.